alpha-Hydroxy-N-desmethyltamoxifen
Vue d'ensemble
Description
Alpha-Hydroxy-N-desmethyltamoxifen is a metabolite of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of breast cancer. This compound is formed through the metabolic processes involving tamoxifen and plays a significant role in the pharmacological effects of tamoxifen therapy .
Méthodes De Préparation
Alpha-Hydroxy-N-desmethyltamoxifen is synthesized through the metabolic activation of tamoxifen. The primary synthetic route involves the N-demethylation and alpha-hydroxylation of tamoxifen in the liver. This process is catalyzed by cytochrome P450 enzymes, particularly CYP2D6 . Industrial production methods typically involve the use of rat liver cells to facilitate the metabolic conversion of tamoxifen to its metabolites .
Analyse Des Réactions Chimiques
Alpha-Hydroxy-N-desmethyltamoxifen undergoes several types of chemical reactions, including:
Oxidation: This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of reactive intermediates.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include various hydroxylated and demethylated derivatives .
Applications De Recherche Scientifique
Alpha-Hydroxy-N-desmethyltamoxifen has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of tamoxifen and its derivatives.
Biology: Researchers study its effects on cellular processes, particularly those related to estrogen receptor modulation.
Medicine: It is crucial in understanding the pharmacokinetics and pharmacodynamics of tamoxifen therapy, especially in breast cancer treatment.
Industry: The compound is used in the development of new SERMs and other therapeutic agents .
Mécanisme D'action
The mechanism of action of alpha-Hydroxy-N-desmethyltamoxifen involves its interaction with estrogen receptors. It binds to these receptors, inhibiting the proliferation of estrogen-dependent breast cancer cells. The compound is metabolically activated by CYP2D6, which converts it into its active form, endoxifen. This active form has a high affinity for estrogen receptors and effectively inhibits their activity, leading to reduced cancer cell growth .
Comparaison Avec Des Composés Similaires
Alpha-Hydroxy-N-desmethyltamoxifen is unique compared to other similar compounds due to its specific metabolic pathway and high binding affinity for estrogen receptors. Similar compounds include:
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with similar estrogen receptor binding properties.
Endoxifen (4-Hydroxy-N-desmethyltamoxifen): The active form of this compound, known for its potent antiestrogenic effects.
Tamoxifen: The parent compound, widely used in breast cancer therapy
These compounds share similar mechanisms of action but differ in their metabolic pathways and specific interactions with estrogen receptors.
Activité Biologique
Alpha-Hydroxy-N-desmethyltamoxifen (α-OH-N-DMT) is a metabolite of tamoxifen, a widely used antiestrogen in the treatment of hormone receptor-positive breast cancer. Understanding the biological activity of α-OH-N-DMT is crucial, as it plays a significant role in the drug's efficacy and safety profile. This article explores the biological activity of α-OH-N-DMT, focusing on its mechanisms of action, genotoxicity, and implications for cancer treatment.
Tamoxifen is metabolized into several active forms, including α-OH-N-DMT. This compound is primarily formed through the metabolic pathway involving cytochrome P450 enzymes, particularly CYP2D6. The biological activity of α-OH-N-DMT is attributed to its ability to bind to estrogen receptors and its potential to form DNA adducts, which can lead to genotoxic effects.
Estrogen Receptor Binding
Research indicates that α-OH-N-DMT exhibits antiestrogenic properties similar to tamoxifen. It binds selectively to estrogen receptors (ERα and ERβ), influencing gene expression related to cell growth and differentiation. This binding can inhibit estrogen-mediated proliferation in breast cancer cells, contributing to the therapeutic effects observed with tamoxifen treatment .
Genotoxicity and DNA Adduct Formation
One of the critical aspects of α-OH-N-DMT's biological activity is its potential genotoxicity. Studies have demonstrated that this compound can form DNA adducts through metabolic activation, leading to mutations and potentially contributing to carcinogenesis.
DNA Adducts
The formation of DNA adducts occurs when α-OH-N-DMT is activated through sulfation or other metabolic processes. The major adduct identified is (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen, which has been characterized using high-performance liquid chromatography (HPLC) and post-labeling techniques .
Table 1: Major DNA Adducts Formed by α-OH-N-DMT
Adduct Name | Formation Mechanism | Source |
---|---|---|
(E)-alpha-(deoxyguanosin-N(2)-yl)-N-DMT | Sulfation followed by hydrolysis | Rat liver studies |
N-desmethyltamoxifen adduct | Direct reaction with DNA | In vitro studies |
Case Studies and Clinical Implications
Several studies have examined the clinical implications of α-OH-N-DMT in breast cancer therapy. The variable metabolism of tamoxifen among patients due to genetic polymorphisms in CYP2D6 can lead to differences in the levels of α-OH-N-DMT and other metabolites, impacting treatment outcomes.
Case Study Insights
- CYP2D6 Variants : Patients with different CYP2D6 genotypes exhibit varying plasma concentrations of active metabolites. Those with poor metabolizer phenotypes show significantly lower levels of α-OH-N-DMT, which correlates with reduced therapeutic efficacy .
- Adverse Effects : The formation of DNA adducts by α-OH-N-DMT raises concerns about potential long-term risks associated with tamoxifen therapy, including an increased risk of endometrial cancer and liver tumors observed in animal models .
Propriétés
IUPAC Name |
(E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO2/c1-19(27)24(20-9-5-3-6-10-20)25(21-11-7-4-8-12-21)22-13-15-23(16-14-22)28-18-17-26-2/h3-16,19,26-27H,17-18H2,1-2H3/b25-24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREXPZNIZPCGIV-IZHYLOQSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401344152 | |
Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162070-61-3 | |
Record name | alpha-Hydroxytamoxifen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162070613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-4-[4-[2-(methylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401344152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does alpha-Hydroxy-N-desmethyltamoxifen exert its genotoxic effects?
A: this compound is a metabolite of tamoxifen that exhibits genotoxic properties, primarily in the liver. It forms DNA adducts, which are alterations in the DNA structure caused by the covalent binding of the metabolite. Research suggests that this compound undergoes metabolic activation in the liver, primarily through sulfotransferase enzymes. This activation leads to the formation of a reactive carbocation, which can then attack and bind to DNA, forming the adducts [, , ].
Q2: Is there a difference in the genotoxicity of the two enantiomers of this compound?
A: Yes, research has shown that the R-enantiomer of this compound is significantly more genotoxic than the S-enantiomer. In rat hepatocytes, the R-enantiomer formed ten times more DNA adducts than the S-enantiomer. This difference is attributed to the R-enantiomer being a more favorable substrate for sulfotransferase enzymes, leading to a greater generation of the reactive carbocation responsible for DNA adduct formation [].
Q3: What is the primary DNA adduct formed by this compound?
A: Studies have identified (E)-alpha-(deoxyguanosin-N(2)-yl)-N-desmethyltamoxifen as the major DNA adduct formed by this compound. This adduct was observed both in vitro, using alpha-sulfoxy-N-desmethyltamoxifen, and in vivo, in the livers of rats treated with tamoxifen or this compound [].
Q4: Does the formation of DNA adducts by tamoxifen and its metabolites occur in organs other than the liver?
A: While tamoxifen and this compound induce DNA adduct formation in the liver, studies show limited evidence of adduct formation in other organs. Research in rats found no significant increase in DNA adducts in the uterus, spleen, thymus, bone marrow, stomach, kidney, or colon after treatment with tamoxifen or this compound [, ].
Q5: What is the potential role of specific cytochrome P450 enzymes in the formation of this compound?
A: While the specific enzymes responsible for the formation of this compound have not been definitively identified, research suggests that several cytochrome P450 enzymes may play a role. One study identified this compound as a novel metabolite produced during the incubation of tamoxifen with rat liver microsomes, implicating the involvement of cytochrome P450 enzymes in its formation []. Further investigation is needed to fully elucidate the specific enzymes and pathways involved.
Q6: What are the implications of the organ-specific genotoxicity of tamoxifen for its carcinogenicity in humans?
A: The observation that tamoxifen primarily forms DNA adducts in the liver but not in other tissues, such as the uterus, suggests that it may act through different carcinogenic mechanisms in different organs. While the formation of DNA adducts points to a genotoxic mechanism in the liver, the lack of adducts in the uterus suggests a non-genotoxic mechanism might be responsible for tumor formation in this organ []. Understanding these organ-specific mechanisms is crucial for assessing the potential risks and benefits of tamoxifen use in humans.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.